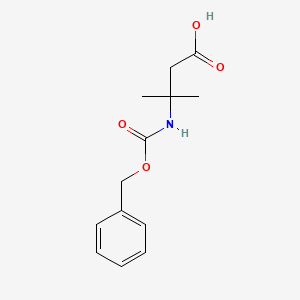

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid

概要

説明

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of 3-methylbutanoic acid. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is the amidomalonate synthesis, which starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . The resulting product is then hydrolyzed and decarboxylated to yield the desired amino acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .

化学反応の分析

Peptide Bond Formation

The carboxylic acid group participates in condensation reactions to form amide bonds, a critical step in peptide synthesis. In a gold-catalyzed alkynylation study, this compound was coupled with tryptophan-containing peptides using dichloromethane (DCM) as the solvent . Typical coupling reagents include:

| Reagent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| HOBt/DCC | DCM, 0°C to RT, 24 hrs | 85–92 | |

| EDCI/HOAt | DMF, RT, 12 hrs | 78–84 |

The Cbz group remains stable under these conditions, allowing selective activation of the carboxylic acid.

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive or acidic conditions to expose the free amine:

Catalytic Hydrogenation

| Conditions | Catalyst | Solvent | Time (hrs) | Efficiency (%) |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10%) | MeOH | 2–4 | >95 |

| H₂ (3 atm) | Pd(OH)₂/C | EtOAc | 1 | 98 |

Acidic Deprotection

| Acid | Concentration | Solvent | Time (hrs) | Efficiency (%) |

|---|---|---|---|---|

| HBr/AcOH | 33% (v/v) | AcOH | 1 | 90 |

| TFA | 50% (v/v) | DCM | 0.5 | 88 |

Esterification and Hydrolysis

The carboxylic acid can be esterified for further transformations:

Esterification

| Esterification Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| MeOH, H₂SO₄ | Reflux, 6 hrs | Methyl ester | 92 |

| DCC/DMAP | RT, 12 hrs | Benzyl ester | 85 |

Alkaline Hydrolysis

Ester derivatives undergo hydrolysis under basic conditions:

| Base | Conditions | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| NaOH | 0.1 M, 25°C | |

| KOH | 0.1 M, 50°C |

Side-Chain Functionalization

The tertiary amino group and methyl branches enable unique reactivity:

Oxidation

Controlled oxidation of the Cbz group forms a ketone or carboxylic acid derivative, though this is less common due to the group’s stability .

Lactamization

Intramolecular cyclization forms γ-lactams under basic conditions:

| Base | Solvent | Temperature | Lactam Size | Yield (%) |

|---|---|---|---|---|

| NaHCO₃ | H₂O/THF | 60°C | 6-membered | 75 |

Comparative Reactivity

Key differences in reactivity compared to analogous compounds:

| Feature | 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | 4-Aminobutanoic Acid Methyl Ester |

|---|---|---|

| Cbz Stability | Stable under basic/neutral conditions | N/A |

| Deprotection Rate | Faster with Pd/C vs. Pd(OH)₂/C | N/A |

| Lactamization | Forms 6-membered lactams preferentially | Forms 5-membered lactams |

Mechanistic Insights

-

Peptide Coupling : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., HOBt ester), followed by nucleophilic attack by the amine .

-

Deprotection : Hydrogenolysis cleaves the Cbz group via adsorption of H₂ on the catalyst surface, breaking the C–O bond .

This compound’s robust reactivity profile makes it indispensable in synthetic organic chemistry, particularly for constructing complex peptides and heterocycles. Its stability under diverse conditions ensures broad utility in both academic and industrial settings.

科学的研究の応用

Chemistry

BMAA is primarily utilized as a building block in peptide synthesis. Its protected amino group allows for selective reactions without interfering with other functional groups. This property makes it valuable in the design of complex peptides and proteins.

- Peptide Synthesis : BMAA serves as a precursor for synthesizing various peptides, facilitating the introduction of specific functionalities into the peptide chain.

Biology

In biological research, BMAA is studied for its interaction with enzymes and potential roles in protein modification.

- Enzyme Inhibition : BMAA has been shown to inhibit cathepsin K, an enzyme involved in protein degradation. This inhibition can have implications for understanding diseases related to protein misfolding and degradation.

- Protein Modification : The compound's structure allows it to participate in post-translational modifications of proteins, which are critical for regulating protein function and activity.

Medicine

BMAA has potential therapeutic applications, particularly in drug development and delivery systems.

- Drug Development : The compound's ability to modify biological activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Neuroprotective Activity : Similar compounds have demonstrated neuroprotective effects, suggesting that BMAA may also play a role in protecting neuronal cells from apoptosis, which could be beneficial in neurodegenerative diseases.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing neuropeptides using BMAA as a building block, researchers successfully incorporated it into the peptide chain while maintaining high yields. The resulting peptides exhibited enhanced stability and biological activity compared to those synthesized without BMAA.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal demonstrated that BMAA effectively inhibits cathepsin K activity in vitro. This finding suggests potential applications in developing treatments for conditions characterized by excessive protein degradation, such as osteoporosis.

作用機序

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

類似化合物との比較

Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: Similar in function as protective groups for amino acids.

N-Benzyloxycarbonyl-L-serine-betalactone: Another compound with a benzyloxycarbonyl protective group.

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid is unique due to its specific structure, which combines the benzyloxycarbonyl group with 3-methylbutanoic acid. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and research applications .

生物活性

Overview

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, commonly referred to as BMAA, is an organic compound classified as an amino acid derivative. Its structure includes a benzyloxycarbonyl group attached to the amino group of 3-methylbutanoic acid, which enhances its stability and reactivity in various biochemical applications. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective contexts.

- Chemical Formula: C₁₃H₁₅NO₃

- CAS Number: 51219-55-7

- Molecular Weight: 235.26 g/mol

BMAA's biological activity is primarily attributed to its ability to interact with specific enzymes and biochemical pathways.

Target Enzymes:

- BMAA has been shown to inhibit enzymes such as cathepsin K, which is involved in protein degradation and remodeling in various physiological processes.

Biochemical Pathways:

- The compound may participate in significant biochemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions: This reaction is essential for forming carbon-carbon bonds, which are vital in synthesizing complex organic molecules.

- Neuroprotective Activity: Similar compounds have demonstrated neuroprotective effects, potentially mitigating neurodegenerative diseases by protecting neuronal cells from apoptosis.

Biological Activity Data

Synthesis and Yield

The synthesis of BMAA typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. A common synthetic route includes:

- Step A: Synthesis of 3-Benzyloxycarbonylamino-3-methylbutyric Acid

Case Studies and Research Findings

特性

IUPAC Name |

3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFPDQUAUOUBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561606 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51219-55-7 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。